
N-(3-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C16H16BrClN2O3S2 and its molecular weight is 463.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article will explore its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a bromophenyl group and a chlorothiophenesulfonyl moiety. Its chemical structure can be represented as follows:
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes involved in metabolic pathways. Particularly, sulfonamide derivatives have shown significant activity against protein tyrosine phosphatases (PTPs), which are critical in regulating cellular functions such as growth, differentiation, and metabolism.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Compound | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|
Compound A | 5.4 | MCF-7 | Apoptosis |
Compound B | 12.3 | HeLa | Cell Cycle Arrest |
Inhibition of Protein Tyrosine Phosphatases (PTPs)
The compound's structural features suggest it may act as a PTP inhibitor. Inhibitors of PTPs are being investigated for their roles in diabetes and obesity management due to their influence on insulin signaling pathways.
PTP Target | Ki (µM) | Selectivity |
---|---|---|
PTP1B | 0.00068 | High |
CD45 | 77 | Moderate |
LAR | >500 | Low |
Case Studies
-
Diabetes Management : A study evaluated the effects of a related sulfonamide compound on glucose metabolism in diabetic models. The compound improved insulin sensitivity and reduced blood glucose levels significantly.
- Model : C57BL/KsJ-db/db mice
- Results : Enhanced glucose tolerance and normalized serum lipid profiles.
-
Osteoporosis Treatment : Another investigation focused on the compound's ability to inhibit cathepsin K, an enzyme implicated in bone resorption. The study found that derivatives showed promising results in reducing bone loss.
- In Vitro IC50 : 13.52 µM against cathepsin K.
- Mechanism : Binding to the active site of cathepsin K, preventing its activity.
特性
IUPAC Name |
N-(3-bromophenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3S2/c17-11-4-3-5-12(10-11)19-16(21)13-6-1-2-9-20(13)25(22,23)15-8-7-14(18)24-15/h3-5,7-8,10,13H,1-2,6,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCKSNJGRADULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。